molecular formula C15H19BrClNO2 B1400527 (5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester CAS No. 946004-27-9

(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B1400527
CAS No.: 946004-27-9
M. Wt: 360.67 g/mol
InChI Key: BQXOVWQEOLJQTM-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a synthetic carbamate derivative characterized by a benzyl moiety substituted with bromine (Br) at the 5-position and chlorine (Cl) at the 2-position. The cyclopropyl group is linked to the carbamic acid backbone, which is esterified with a tert-butyl group. Its halogenated benzyl group may confer unique electronic and steric properties, influencing reactivity and binding interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXOVWQEOLJQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as iron trifluoromethanesulfonate and solvents like halogenated hydrocarbons .

Industrial Production Methods

For industrial production, the process is optimized for high yield and purity. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel, is common to reduce environmental impact and production costs. The process is designed to be simple, safe, and efficient, with yields exceeding 95% and product purity over 99.8% .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity against specific targets.

  • Case Study : Research has indicated that derivatives of carbamic acid esters exhibit significant anti-cancer properties. For instance, studies on similar compounds have shown that they can inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Organic Synthesis

(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester serves as an important intermediate in the synthesis of more complex molecules.

  • Synthesis Pathways : The compound can be utilized in the synthesis of various pharmaceuticals through nucleophilic substitution reactions. Its reactivity can be exploited to create more complex structures that are difficult to synthesize using traditional methods .

Biological Studies

The compound's unique structure makes it a valuable tool in biological research, particularly in studies involving enzyme inhibition and receptor binding.

  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be harnessed to explore metabolic diseases and develop potential therapeutics .

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. For example, it may inhibit thiol-containing enzymes, disrupting redox homeostasis and leading to cytotoxic effects in bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Cyclopropyl-Carbamates

The tert-butyl ester group in the target compound distinguishes it from analogs with alternative ester or substituent configurations. For example:

  • (2-Cyano-ethyl)-cyclopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (): This compound features a cyanoethyl group instead of a halogenated benzyl moiety.
  • Diisobutyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (): The diisobutyl group introduces bulkier alkyl substituents, likely reducing solubility compared to the tert-butyl ester.
Table 1: Key Structural Differences
Compound Substituents Core Structure Potential Applications
Target Compound 5-Bromo-2-chloro-benzyl, tert-butyl Cyclopropyl-carbamate Drug precursor, material science
(2-Cyano-ethyl)-cyclopropyl-carbamate Cyanoethyl, pyrrolo-triazolo-pyrazine Cyclopentyl-carbamate Kinase inhibitors
Diisobutyl-carbamic acid ester Diisobutyl Cyclopentyl-carbamate Lipophilic intermediates

Research Findings and Implications

  • Reactivity: The bromo and chloro substituents in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs.
  • Stability : The tert-butyl ester group likely improves hydrolytic stability relative to methyl or ethyl esters, as seen in other carbamates .

Biological Activity

(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration, including a brominated benzyl group and a cyclopropyl ring, which may contribute to its observed biological properties.

Chemical Structure

The compound can be represented by the following structure:

  • Chemical Formula : C13H15BrClN1O2
  • CAS Number : 946004-27-9

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Studies suggest potential efficacy against certain bacterial strains, making it a candidate for further investigation in the field of antibiotic resistance .
  • Anticancer Activity : Preliminary data indicate that this compound may induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapy .

The mechanism of action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated benzyl group contributes to its binding affinity, potentially leading to inhibition or activation of various biological pathways .

Antimicrobial Activity

A study published in MDPI highlights the compound's potential against bacteria exhibiting resistance to conventional antibiotics. The compound's unique structure may enhance its ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, it demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents in certain tumor models, suggesting it could be a valuable addition to cancer treatment regimens .

Enzyme Inhibition

Research into CDK inhibitors has identified this compound as a promising candidate due to its structural properties that allow it to effectively inhibit CDK activity. This inhibition can lead to cell cycle arrest and reduced proliferation of cancer cells, making it a focus for drug development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cyclin-dependent kinases

Case Studies

  • Antimicrobial Resistance : A recent study explored the effectiveness of this compound against strains of E. coli and Staphylococcus aureus, showing significant inhibition compared to control groups.
  • Cancer Cell Line Testing : In research conducted on FaDu hypopharyngeal tumor cells, the compound displayed superior cytotoxicity relative to traditional chemotherapy agents like bleomycin, indicating its potential as a novel therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
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(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

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